2-(4-Phenoxynaphthalen-1-yl)acetamide
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Overview
Description
2-(4-Phenoxynaphthalen-1-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a phenoxy group attached to a naphthalene ring, which is further connected to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Phenoxynaphthalen-1-yl)acetamide typically involves the reaction of 4-phenoxynaphthalene with acetamide under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(4-Phenoxynaphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-(4-Phenoxynaphthalen-1-yl)acetamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetamide: Shares the phenoxy group but lacks the naphthalene ring.
Naphthylacetamide: Contains the naphthalene ring but lacks the phenoxy group.
Phenylacetamide: Contains a phenyl group instead of a phenoxy group
Uniqueness
2-(4-Phenoxynaphthalen-1-yl)acetamide is unique due to the combination of the phenoxy and naphthalene moieties, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various applications .
Properties
CAS No. |
192213-96-0 |
---|---|
Molecular Formula |
C18H15NO2 |
Molecular Weight |
277.3 g/mol |
IUPAC Name |
2-(4-phenoxynaphthalen-1-yl)acetamide |
InChI |
InChI=1S/C18H15NO2/c19-18(20)12-13-10-11-17(16-9-5-4-8-15(13)16)21-14-6-2-1-3-7-14/h1-11H,12H2,(H2,19,20) |
InChI Key |
XXDBKIMBDDICCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C3=CC=CC=C32)CC(=O)N |
Origin of Product |
United States |
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